

N-(5-bromopyridin-2-yl)methanesulfonamide molecular weight and formula

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Compound of Interest

N-(5-bromopyridin-2yl)methanesulfonamide

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Technical Guide: N-(5-bromopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthetic approach for **N-(5-bromopyridin-2-yl)methanesulfonamide**. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel sulfonamide compounds for potential therapeutic applications.

Core Compound Properties

The fundamental molecular attributes of **N-(5-bromopyridin-2-yl)methanesulfonamide** are summarized below. These data are critical for analytical characterization, dosage calculations, and interpretation of experimental results.

Property	Value	Citation
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂ S	[1]
Molecular Weight	251.1 g/mol	[1]



Experimental Protocol: A Generalized Synthetic Approach

While a specific, peer-reviewed synthesis protocol for **N-(5-bromopyridin-2-yl)methanesulfonamide** is not readily available in the surveyed literature, a plausible and generalized synthetic route can be proposed based on established methodologies for the synthesis of analogous sulfonamides. The following protocol outlines a representative procedure.

Reaction Principle:

The synthesis of **N-(5-bromopyridin-2-yl)methanesulfonamide** can be achieved via the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Materials and Reagents:

- 2-amino-5-bromopyridine
- Methanesulfonyl chloride
- Pyridine (or another suitable non-nucleophilic base, e.g., triethylamine)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

• Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine in an appropriate volume of anhydrous dichloromethane.



- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Base: Slowly add an excess (typically 1.5-2.0 equivalents) of pyridine to the stirred solution.
- Addition of Sulfonylating Agent: To the cooled mixture, add methanesulfonyl chloride (typically 1.1-1.2 equivalents) dropwise via a syringe. Ensure the temperature remains at or below 5 °C during the addition.
- Reaction Progression: Allow the reaction to stir at 0 °C for one hour, after which the ice bath is removed, and the mixture is stirred at room temperature overnight.
- Work-up:
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification: Purify the crude **N-(5-bromopyridin-2-yl)methanesulfonamide** using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
- Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Logical Workflow for Synthesis and Characterization



The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a novel chemical entity like **N-(5-bromopyridin-2-yl)methanesulfonamide**.

Workflow for the synthesis and characterization of **N-(5-bromopyridin-2-yl)methanesulfonamide**.

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References

- 1. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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